molecular formula C13H13NO2 B3067670 Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- CAS No. 132145-60-9

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-

Cat. No.: B3067670
CAS No.: 132145-60-9
M. Wt: 215.25 g/mol
InChI Key: QWCIETZJHLAWCB-NWDGAFQWSA-N
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Description

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a cyclopropane ring and a cyanophenyl group, making it an interesting subject for scientific studies.

Preparation Methods

The synthesis of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic esters as reagents under mild and functional group tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron compounds, which facilitate the formation of new carbon–carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted cyclopropane derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways involved can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- can be compared with other similar compounds, such as boronic esters and other cyclopropane derivatives. These compounds share some structural similarities but may differ in their reactivity and applications. For instance, boronic esters are known for their ease of purification and use in synthesis, making them valuable tools in organic chemistry . The uniqueness of Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- lies in its specific structure and the resulting chemical properties that make it suitable for a variety of research and industrial applications.

Properties

IUPAC Name

ethyl (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCIETZJHLAWCB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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